molecular formula C₃₅H₃₆O₆ B1140177 Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose CAS No. 91364-11-3

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose

Cat. No. B1140177
CAS RN: 91364-11-3
M. Wt: 552.66
InChI Key:
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Scientific Research Applications

  • Synthesis of Pyrazole-5-Carboxamide Analogues Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose can be used in the synthesis of methyl 4-(2,3:5,6-di-O-isopropylidene-α- and -β-D-mannofuranosyl)-3-oxobutanoate, which is transformed into 4-hydroxy-3-(α- and β-D-mannofuranosyl)pyrazole-5-carboxamide, an analogue of pyrazofurins (Herrera & Baelo, 1985).

  • Synthesis of Hexopyranosid and Mannofuranose Derivatives It can be used in oxidation and reduction processes to synthesize various derivatives like benzyl 6-deoxy-2,3-O-isopropylidene-α-L-talopyranoside, further convertible into crystalline 4-methanesulphonate (Brimacombe, Hunedy, & Al-Radhi, 1969).

  • Antibiotic Synthesis This compound can be converted into benzyl 2,3-O-isopropylidene-5-N-benzyl-5-deoxy-6-O-benzyl-α-D-mannofuranoside, instrumental in the synthesis of the antibiotic 1-deoxymannojirimycin (Broxterman et al., 1988).

  • Preparation of Oligonucleotide Synthesis Support It serves as a starting material for preparing compounds like benzyl 5,6-ditrifluoroacetamido-5,6-dideoxy-2-O-(4,4′-dimethoxytrityl)-α-D-mannofuranose, used for attaching to controlled pore glass, creating a support for oligonucleotide synthesis (Azhayev, 1999).

  • Design of Anti-inflammatory and Analgesic Agents Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is used in the synthesis of benzimidazole sugar conjugates with significant anti-inflammatory and analgesic activities (El-Nezhawy et al., 2009).

Safety And Hazards

Currently, there is no specific information available about the safety and hazards of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose.


properties

IUPAC Name

(1R)-1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33,36H,23-24H2,1-2H3/t29-,30-,31?,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXLICKIKLHOKC-ZXQCHVRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724584
Record name Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose

CAS RN

91364-11-3
Record name Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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